molecular formula C25H23FN4O4 B11317674 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11317674
M. Wt: 462.5 g/mol
InChI Key: DAQVEFALBZJTQS-VQHVLOKHSA-N
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Description

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dimethoxyphenyl group, a fluorobenzoyl piperazine moiety, and an oxazole ring, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Dimethoxyphenyl Ethenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the ethenyl intermediate.

    Synthesis of the Fluorobenzoyl Piperazine: This involves the reaction of piperazine with 3-fluorobenzoyl chloride under controlled conditions.

    Construction of the Oxazole Ring: The final step involves the cyclization of the intermediates to form the oxazole ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl and dimethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxybenzaldehyde
  • 3,4-Dimethoxyphenethyl alcohol

Uniqueness

Compared to similar compounds, 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C25H23FN4O4

Molecular Weight

462.5 g/mol

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H23FN4O4/c1-32-21-8-6-17(14-22(21)33-2)7-9-23-28-20(16-27)25(34-23)30-12-10-29(11-13-30)24(31)18-4-3-5-19(26)15-18/h3-9,14-15H,10-13H2,1-2H3/b9-7+

InChI Key

DAQVEFALBZJTQS-VQHVLOKHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)C#N)OC

Origin of Product

United States

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